REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:23])[C:7](=[O:22])[C:8]([C:20]#[N:21])=[C:9]3[C:14]=2[C:13]=1[C:12](=[O:15])[C:11]1[CH:16]=[CH:17][CH:18]=[CH:19][C:10]3=1.[NH2:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31](O)[CH3:32])=[CH:27][CH:26]=1.C([O-])(=[O:36])C.[K+].Cl>CC(C)=O.C(O)CCC>[C:20]([C:8]1[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:4]=[CH:3][C:2]([NH:24][C:25]3[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][OH:36])=[CH:27][CH:26]=3)=[C:13]3[C:12](=[O:15])[C:11]4[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=4[C:9]=1[C:14]=23)#[N:21] |f:2.3|
|
Name
|
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C(C(=C3C4=C(C(C1C23)=O)C=CC=C4)C#N)=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)O
|
Name
|
potassium acetate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
cupric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from nitrobenzene
|
Type
|
CUSTOM
|
Details
|
to remove a red impurity and traces of starting material
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=C(C=C2)NC2=CC=C(C=C2)CCO)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |